Scientific Field: Organic Chemistry, Medicinal Chemistry
Application Summary: Benzamides are a significant class of amide compounds.
Methods of Application: Benzamide compounds are synthesized starting from benzoic acid derivatives and amine derivatives.
Results or Outcomes: Benzamides have shown various biological activities such as antioxidant, free radical scavenging, metal chelating activity, and antibacterial activity.
Scientific Field: Green Chemistry, Renewable Resources
Application Summary: Furfural and its derivative 5-(hydroxymethyl)furfural are biomass-derived compounds that can be converted into various biofuels and renewable chemicals.
Methods of Application: The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated.
Results or Outcomes: Furfural and its derivatives have been used in the development of sustainable alternatives to traditional petrochemicals.
5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride has the molecular formula C8H8ClFN2 and a molecular weight of 186.61 g/mol. Structurally, it consists of a benzene ring substituted with an aminomethyl group at the 5-position and a fluorine atom at the 2-position. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility in water and stability under various conditions .
Research indicates that 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride possesses potential biological activity. Its aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, which could influence their function. The fluorine atom enhances lipophilicity and metabolic stability, making it a candidate for drug design .
The synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride typically involves several steps:
For large-scale production, continuous flow reactors and efficient catalysts may be employed to optimize yield and reduce costs.
5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride finds diverse applications:
Several compounds share structural similarities with 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Aminomethyl)-2-fluorobenzonitrile | Aminomethyl at 4-position | Different substitution pattern on the benzene ring |
5-Amino-2-fluorobenzonitrile | Amino instead of aminomethyl | Lacks the additional carbon chain of aminomethyl |
3-(Aminomethyl)-2-fluorobenzonitrile | Aminomethyl at 3-position | Varies in the position of the aminomethyl group |
These compounds differ primarily in the position of functional groups on the benzene ring, which influences their reactivity and biological activity.
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for the compound is 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride [1] [2]. This name follows the IUPAC nomenclature rules, which prioritize the nitrile functional group as the principal group, with the fluorine atom and aminomethyl group designated as substituents at positions 2 and 5, respectively, on the benzene ring [1]. The hydrochloride salt formation is indicated as the final component of the name [2].
The systematic name can also be expressed as benzonitrile, 5-(aminomethyl)-2-fluoro-, hydrochloride (1:1), which provides an alternative but equivalent representation according to Chemical Abstracts Service naming conventions [1] [9].
Several synonyms and common names exist for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride in scientific literature and commercial catalogs [1] [6]. These alternative designations include:
These synonyms are commonly used in chemical databases, research publications, and commercial catalogs to refer to the same chemical entity [1] [6] [8].
The Chemical Abstracts Service (CAS) registry number assigned to 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is 1638487-42-9 [1] [2] [9]. This unique identifier is used worldwide in scientific databases and regulatory documentation to precisely identify this specific chemical compound [1]. The CAS registry information also includes the European Community (EC) Number 108-839-5, which serves as an additional identifier within the European regulatory framework [1] [2].
The Molecular Design Limited (MDL) number for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is MFCD28125524 [1] [2] [19]. This identifier is commonly used in chemical structure databases and inventory systems [2]. Additional database identifiers associated with this compound include:
These database numbers facilitate cross-referencing across different chemical information systems and commercial catalogs [1] [2] [19].
The International Chemical Identifier (InChI) for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is:
InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H [2] [9] [10]
This string provides a standardized representation of the compound's chemical structure that can be processed by computer systems [2] [10].
The corresponding InChIKey, which serves as a condensed, fixed-length representation of the InChI, is:
PHWQUARYBMWLOU-UHFFFAOYSA-N [2] [9] [10]
The InChIKey is particularly useful for database searches and web-based chemical information retrieval [9] [10].
The Simplified Molecular Input Line Entry System (SMILES) notation for 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is represented in several equivalent forms:
The canonical SMILES notation is:
Cl.NCC1C=C(C#N)C(F)=CC=1 [9]
These SMILES notations provide a compact linear representation of the compound's molecular structure that is widely used in computational chemistry and cheminformatics applications [9] [10].
The molecular formula of 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is C8H8ClFN2 [1] [2] [9]. This formula represents the elemental composition of the compound, consisting of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms [1] [9].
The molecular weight (also referred to as molecular mass) of 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride is 186.61 g/mol [2] [9] [19]. This value is calculated by summing the atomic weights of all constituent atoms:
Element | Number of Atoms | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 8 | 12.0107 | 96.0856 |
Hydrogen (H) | 8 | 1.00794 | 8.06352 |
Chlorine (Cl) | 1 | 35.453 | 35.453 |
Fluorine (F) | 1 | 18.9984 | 18.9984 |
Nitrogen (N) | 2 | 14.0067 | 28.0134 |
Total | 186.61 g/mol |
The molecular weight is an essential parameter for various analytical techniques and calculations in chemical research and pharmaceutical applications [2] [9].
The elemental composition of 5-(aminomethyl)-2-fluorobenzonitrile hydrochloride, expressed as weight percentages, is as follows [1] [2]:
Element | Number of Atoms | Atomic Weight (g/mol) | Weight Percentage (%) |
---|---|---|---|
Carbon (C) | 8 | 12.0107 | 51.49 |
Hydrogen (H) | 8 | 1.00794 | 4.32 |
Chlorine (Cl) | 1 | 35.453 | 19.00 |
Fluorine (F) | 1 | 18.9984 | 10.18 |
Nitrogen (N) | 2 | 14.0067 | 15.01 |
Total | 100.00 |
5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride exhibits a substituted benzene ring architecture with three distinct functional groups positioned at specific locations on the aromatic framework [1] [2]. The compound adopts a 1,2,5-trisubstituted benzene pattern, where the nitrile group occupies the 1-position, fluorine is located at the 2-position, and the aminomethyl substituent is positioned at the 5-position [1] [3].
The canonical SMILES representation (Cl.NCC1C=C(C#N)C(F)=CC=1) demonstrates the discrete ionic nature of the hydrochloride salt, with the chloride anion existing as a separate entity from the protonated aminomethyl cation [2] [4]. The InChI key PHWQUARYBMWLOU-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [1] [2].
The three-dimensional molecular geometry of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride is characterized by the planar aromatic ring system with substituents extending outward from the benzene plane [5] [6]. Density functional theory calculations on related fluorinated benzonitriles indicate that the aminomethyl group maintains significant conformational flexibility around the benzylic carbon-nitrogen bond [5] [7].
The fluorine substituent at the 2-position creates electronic perturbations within the aromatic system, influencing both the bond lengths and angles throughout the molecule [8] [9]. Computational studies of similar fluorinated aromatic compounds demonstrate that fluorine substitution leads to bond length contractions within the aromatic ring, with C-C bond lengths typically ranging from 1.385 to 1.390 Å compared to 1.391 Å in unsubstituted benzene [8].
Crystal structure analysis of related halogenated benzonitrile compounds reveals that these materials typically crystallize in monoclinic or triclinic space groups [10] [11]. The crystal packing is dominated by intermolecular hydrogen bonding networks involving the amino group and halogen interactions [7] [10].
Crystallographic data for similar compounds in this family show cell parameters with a-axes ranging from 7.5-8.0 Å, b-axes from 13.5-20.0 Å, and c-axes from 11.0-14.5 Å [12] [10]. The presence of the hydrochloride salt significantly influences the crystal packing through ionic interactions and additional hydrogen bonding opportunities [13] [14].
The aminomethyl substituent (-CH₂NH₂) represents a primary aliphatic amine tethered to the aromatic system via a methylene bridge [15] [16]. This functional group serves as both a hydrogen bond donor and acceptor, with the nitrogen atom possessing a lone pair of electrons and two N-H bonds capable of participating in intermolecular interactions [15] [17].
Natural bond orbital analysis of similar aminomethyl-containing compounds demonstrates significant charge density localization on the nitrogen atom, with Mulliken population analysis revealing partial charges of approximately -0.33 electrons on nitrogen and +0.15 electrons on each hydrogen [5] [6]. The C-N bond length in the aminomethyl group typically measures 1.47-1.49 Å, while N-H bond lengths range from 1.01-1.03 Å [15] [13].
The fluorine atom at the 2-position exerts profound electronic effects on the benzene ring system through its high electronegativity (4.0 on the Pauling scale) and small atomic radius [8] [9]. This substituent acts as a strong σ-electron withdrawing group while simultaneously donating electron density through π-resonance effects [8] [18].
Fluorine substitution in aromatic systems contributes to what has been termed "fluoromaticity," where fluorine p-orbitals participate in the extended π-system, leading to enhanced aromatic stability [8] [9]. The C-F bond length in fluorinated benzenes typically measures 1.34-1.36 Å, significantly shorter than other C-halogen bonds due to the strong electronegativity difference [8].
The nitrile functional group (C≡N) exhibits linear geometry with a triple bond character between carbon and nitrogen [19] [20]. This group demonstrates strong electron-withdrawing properties through both inductive and resonance effects, significantly influencing the electronic distribution throughout the aromatic system [5] [6].
The C≡N bond length typically measures 1.17-1.18 Å, with the nitrogen atom bearing a partial negative charge of approximately -0.4 electrons according to Mulliken population analysis [5]. The nitrile group serves as a weak hydrogen bond acceptor through its π-electron system and nitrogen lone pair [6] [14].
Hydrochloride salt formation occurs through protonation of the amino group nitrogen by hydrochloric acid, creating an ionic compound with enhanced water solubility and stability [21] [20]. The protonated amino group (NH₃⁺) carries a formal positive charge, while the chloride anion provides charge neutrality [17] [14].
This salt formation significantly alters the compound's physical properties, including increased melting point, enhanced water solubility, and modified hydrogen bonding patterns compared to the free base [13] [17]. The ionic interactions between the ammonium cation and chloride anion contribute approximately 150-170 kcal/mol of lattice energy in the solid state [14].
The parent compound 5-(Aminomethyl)-2-fluorobenzonitrile (CAS: 368426-86-2) differs from the hydrochloride salt primarily in its ionic character and solid-state properties [22] [23]. The free base exhibits a molecular weight of 150.16 g/mol compared to 186.61 g/mol for the hydrochloride salt [23] [24].
The parent compound maintains neutral amino group character, allowing for different hydrogen bonding patterns and potentially different crystal packing arrangements [13] [17]. Computational studies indicate that the free base form may exhibit greater conformational flexibility around the aminomethyl group due to reduced electrostatic constraints [5] [6].
Positional isomers such as 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride (CAS: 1354951-19-1) and 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride (CAS: 1354963-08-8) share the same molecular formula but exhibit different substitution patterns . These isomers demonstrate varying electronic properties due to the different relative positions of the electron-withdrawing groups .
The 1,2,4-substitution pattern in 3-(Aminomethyl)-4-fluorobenzonitrile places the fluorine and aminomethyl groups in a meta relationship, potentially reducing intramolecular electronic interactions compared to the 1,2,5-pattern of the target compound . Similarly, the 1,3,4-pattern in 4-(Aminomethyl)-3-fluorobenzonitrile creates different dipole moment orientations and reactivity profiles .
Non-fluorinated analogs such as 5-(Aminomethyl)benzonitrile lack the electronic perturbations introduced by halogen substitution [27]. The absence of fluorine results in reduced electron withdrawal from the aromatic system, leading to different HOMO-LUMO energy gaps and altered chemical reactivity [8] [18].
Computational studies of fluorinated versus non-fluorinated aromatic systems demonstrate that fluorine substitution typically lowers HOMO energies by 0.3-0.5 eV while having minimal effect on LUMO energies, resulting in larger band gaps and increased aromatic stability [8] [9]. These electronic differences translate to modified pharmacokinetic properties and biological activity profiles [9].
Mulliken population analysis and natural population analysis of related fluorinated benzonitrile compounds reveal significant charge redistribution throughout the molecular framework [5]. The nitrile carbon typically carries a partial positive charge (+0.2 to +0.3 electrons), while the nitrile nitrogen bears a negative charge (-0.4 to -0.5 electrons) [5] [6].
The fluorine substituent exhibits a substantial negative partial charge (-0.3 to -0.4 electrons), consistent with its high electronegativity [5] [8]. The aminomethyl nitrogen demonstrates negative character (-0.3 to -0.4 electrons), while the methylene carbon shows slight positive character (+0.1 to +0.2 electrons) [5].
Electrostatic potential surface calculations indicate that the most electronegative regions are localized around the fluorine atom and nitrile nitrogen, while the most electropositive areas correspond to the protonated amino group and aromatic protons ortho to electron-withdrawing substituents [5] [6].
The compound exhibits multiple hydrogen bonding sites through its aminomethyl and nitrile functionalities [15] [14]. The protonated amino group serves as a strong hydrogen bond donor through its three N-H bonds, with typical donor-acceptor distances ranging from 2.8-3.2 Å in crystal structures [15] [13].
The nitrile nitrogen acts as a moderate hydrogen bond acceptor, with interaction energies typically 2-4 kcal/mol weaker than conventional N-H···O hydrogen bonds [6] [14]. The aromatic π-system can also participate in weak hydrogen bonding interactions with N-H donors, contributing approximately 3 kcal/mol of stabilization energy [15].
Theoretical calculations indicate that the compound can form up to five simultaneous hydrogen bonds in optimal crystal packing arrangements, contributing significantly to solid-state stability and intermolecular organization [13] [14].
The aromatic π-system of 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride exhibits modified electronic properties due to the substituent effects [8] [18]. The combination of electron-withdrawing groups (fluorine and nitrile) with the electron-donating aminomethyl substituent creates a polarized π-electron distribution [5] [6].
Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the aminomethyl-substituted portion of the aromatic ring, while the LUMO shows significant density on the nitrile and fluorine-bearing carbons [5] [8]. This orbital separation facilitates intramolecular charge transfer transitions and influences the compound's photophysical properties [6].